molecular formula C11H11BrFNO2 B2842199 Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate CAS No. 2169406-86-2

Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate

Cat. No. B2842199
CAS RN: 2169406-86-2
M. Wt: 288.116
InChI Key: CIIRHYSYAFJAHQ-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate, also known as BRD-9424, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It belongs to a class of compounds known as indene carboxylates, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism Of Action

The mechanism of action of Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDACs have been found to be overexpressed in several types of cancer, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate has been found to exhibit several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of inflammatory cytokine production. Additionally, it has been found to exhibit anti-angiogenic activity, which may contribute to its anti-tumor effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate is its potent activity against several cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. Additionally, its anti-inflammatory activity makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate is its relatively complex synthesis, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy and safety in animal models. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate and to identify potential drug candidates based on its structure.

Synthesis Methods

The synthesis of Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2,3-dihydroindene-1-carboxylic acid with methylamine to form the corresponding amide. This is followed by the bromination of the amide using N-bromosuccinimide (NBS) and the subsequent fluorination using Selectfluor. The final step involves the esterification of the resulting carboxylic acid with methanol to form the methyl ester of Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate.

Scientific Research Applications

Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate has been the subject of several scientific studies due to its potential applications in drug discovery and development. It has been found to exhibit potent activity against several cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c1-16-10(15)11(14)5-4-6-7(11)2-3-8(13)9(6)12/h2-3H,4-5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIRHYSYAFJAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC2=C1C=CC(=C2Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate

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